molecular formula C13H14N2O2 B1267745 Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate CAS No. 59746-98-4

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Cat. No. B1267745
CAS RN: 59746-98-4
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, also known as ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, is a synthetic organic compound with a variety of applications in the scientific research field. This compound is synthesized using a specific set of chemical reactions and can be used in laboratory experiments to investigate a variety of biological and physiological processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used as a precursor in reactions leading to the construction of heterocycles . It can be used in the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .

Synthesis of Entacapone

Entacapone is a drug used in the treatment of Parkinson’s disease. Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate can be used in the synthesis of Entacapone . The synthesis involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide .

Dye-Sensitized Solar Cells (DSSCs)

This compound can be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .

Spectroscopic Studies

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate can be used in spectroscopic studies . These studies can provide valuable information about the structure and properties of the compound .

Synthesis of 4-Hydroxy-2-(Trifluoromethyl)

This compound can be synthesized by the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives . This synthesis can be achieved using sodium hydride in acetonitrile by conventional and microwave irradiation methods .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a derivative of this compound, can be used as an intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

properties

IUPAC Name

ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYZZUPYLVGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288376
Record name Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

CAS RN

59746-98-4
Record name Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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